Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with an ethyl ester, a tert-butoxycarbonyl-protected amino group, and a ketone. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic pathways.
Biology and Medicine
In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. The tert-butoxycarbonyl-protected amino group is particularly useful for peptide synthesis, where it serves as a protecting group that can be selectively removed.
Industry
In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale synthesis.
Safety and Hazards
The safety data sheet (SDS) for similar compounds indicates that they are hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using appropriate personal protective equipment and working in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the inhibition or modification of enzyme activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the regulation of cell growth and differentiation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzymes, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to more pronounced biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can be metabolized by esterases, which hydrolyze the ester bond, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield secondary alcohols.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amines depending on the reagents used.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate depends on its application. In peptide synthesis, the tert-butoxycarbonyl group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a ketone.
Ethyl 1-(tert-butoxycarbonylamino)-4-methylcyclohexanecarboxylate: Similar structure but with a methyl group instead of a ketone.
Uniqueness
Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is unique due to the presence of both a ketone and a tert-butoxycarbonyl-protected amino group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNSLPKHBHJJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.